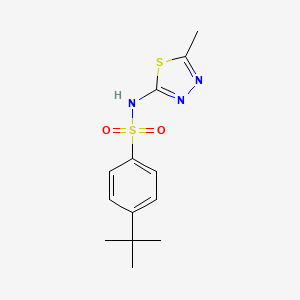

N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound is synthesized using various spectroscopic techniques. The (E)-configuration of the azomethine (N=CH) bond is confirmed by single crystal X-ray analysis (Karrouchi et al., 2021). Other compounds in the hydrazone family are synthesized through the condensation reaction of equimolar quantities of specific hydrazides with aldehydes in methanol (Yang, 2011).

Molecular Structure Analysis

The molecular structure of N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide is characterized using single crystal X-ray diffraction and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021). This method is used to confirm the elucidated molecular structure and compare predicted geometries and spectroscopic data with experimental results.

Chemical Reactions and Properties

The compound's in vitro anti-diabetic potential is evaluated against α-glucosidase and α-amylase enzymes, showing its interactions in the active site, making it a potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).

Physical Properties Analysis

For compounds in the same family, crystallographic studies provide insights into their physical properties, such as the crystal system, space group, and unit cell dimensions (Yang, 2011).

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Structural Analysis : A study by Karrouchi et al. (2021) involved the synthesis and characterization of a novel crystal form of this compound, using various spectroscopic techniques and X-ray analysis. They confirmed its molecular structure and performed DFT calculations for detailed analysis (Karrouchi et al., 2021).

Biological Activities

- Antidiabetic Potential : The same study by Karrouchi et al. (2021) also evaluated the compound's in vitro anti-diabetic potential. They found it to be a potent α-glucosidase inhibitor, which could have implications for diabetes treatment (Karrouchi et al., 2021).

- Antimicrobial and Antioxidant Properties : A study by Zia-ur-Rehman et al. (2009) synthesized a series of related compounds and evaluated them for antibacterial and antioxidant activities. This suggests potential applications in combating microbial infections and oxidative stress (Zia-ur-Rehman et al., 2009).

Corrosion Protection

- Corrosion Inhibition : Paul et al. (2020) investigated the compound's behavior in protecting mild steel against corrosion in acidic environments. This suggests applications in industrial settings, particularly in materials science and engineering (Paul et al., 2020).

Serum Albumin Interaction

- Binding to Serum Albumin : A study by Tong et al. (2014) focused on the binding behavior of an acylhydrazone derivative (NCH) to serum albumin, including human and bovine serum albumin. This has implications for understanding drug-serum protein interactions, which are crucial in pharmacokinetics (Tong et al., 2014).

Future Directions

The future directions of research on “N’-(4-chlorobenzylidene)-2-hydroxyacetohydrazide” could include further investigation into its potential therapeutic applications, given the promising anti-inflammatory activity of similar compounds . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore its potential uses in other fields.

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-1-7(2-4-8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHZZOHIXSINV-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)